(p-Hydroxyphenyl)glyoxal

Catalog No.
S530070
CAS No.
24645-80-5
M.F
C8H6O3
M. Wt
150.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(p-Hydroxyphenyl)glyoxal

CAS Number

24645-80-5

Product Name

(p-Hydroxyphenyl)glyoxal

IUPAC Name

2-(4-hydroxyphenyl)-2-oxoacetaldehyde

Molecular Formula

C8H6O3

Molecular Weight

150.13 g/mol

InChI

InChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H

InChI Key

MTMONFVFAYLRSG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C=O)O

solubility

Soluble in DMSO

Synonyms

4-hydroxyphenylglyoxal, para-hydroxyphenylglyoxal

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)O

The exact mass of the compound (p-Hydroxyphenyl)glyoxal is 150.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145743. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Glyoxal - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(p-Hydroxyphenyl)glyoxal (HPG), commonly supplied as a monohydrate (CAS 24645-80-5), is a highly reactive substituted arylglyoxal utilized extensively as an arginine-specific protein modifier and a bifunctional building block in organic synthesis . Structurally, it features an α-ketoaldehyde group that rapidly condenses with guanidino groups or vicinal diamines, coupled with a para-hydroxyl group on the phenyl ring. For procurement and material selection, HPG is prioritized over simpler aliphatic or unsubstituted aromatic glyoxals because its phenolic hydroxyl group fundamentally alters its solubility profile, oxidation resistance, and suitability for solid-phase immobilization. It is a critical reagent for native-state proteomics, citrullination enrichment workflows, and the synthesis of functionalized quinoxaline and imidazole heterocycles .

Substituting (p-Hydroxyphenyl)glyoxal with the more common baseline reagent, phenylglyoxal (PG), frequently fails in biological workflows due to PG's poor aqueous solubility, which often necessitates the use of organic co-solvents that can induce protein denaturation or aggregation [1]. Conversely, substituting HPG with p-nitrophenylglyoxal (p-NPG) introduces significant oxidative instability, reducing reagent shelf-life and leading to irreproducible stoichiometric labeling in quantitative assays. Furthermore, in solid-phase synthesis and proteomic enrichment, generic glyoxals lack a functional handle; the para-hydroxyl group of HPG is strictly required as an anchoring point for base-labile linkers to immobilize the probe onto resin beads [2]. Without this specific functional group, reversible capture-and-release workflows for post-translational modifications are structurally impossible.

Aqueous Solubility and Native-State Compatibility

HPG is engineered to overcome the hydrophobicity of standard arylglyoxals. When modifying arginine residues under mild physiological conditions (pH 7.0 to 9.0 at 25°C), HPG remains fully soluble in purely aqueous buffers, whereas unsubstituted phenylglyoxal (PG) typically requires organic co-solvents to prevent precipitation [1].

Evidence DimensionAqueous buffer compatibility without co-solvents
Target Compound DataFully soluble and reactive in strictly aqueous buffers (pH 7-9)
Comparator Or BaselinePhenylglyoxal (PG) (Requires organic co-solvents)
Quantified DifferenceEliminates the need for denaturing organic solvents
ConditionsMild physiological buffer (pH 7-9, 25°C)

Procuring HPG prevents solvent-induced denaturation of target proteins during structural mapping or bioconjugation workflows.

Oxidation Resistance and Reagent Stability

For long-term storage and use in oxidative environments, HPG demonstrates superior chemical stability compared to nitrated analogs. HPG is significantly more resistant to oxidation than p-nitrophenylglyoxal, ensuring that the active α-ketoaldehyde remains intact for stoichiometric reactions rather than degrading into unreactive byproducts [1].

Evidence DimensionResistance to ambient oxidation
Target Compound DataHigh oxidation resistance
Comparator Or Baselinep-Nitrophenylglyoxal (High susceptibility to oxidation)
Quantified DifferenceSignificantly extended functional shelf-life and reaction consistency
ConditionsStandard laboratory storage and aerobic assay conditions

Higher oxidation resistance translates directly to lower reagent waste, longer shelf-life, and higher reproducibility in quantitative labeling.

Spectrophotometric Quantitation Capability

The reaction of HPG with arginine residues yields a stable adduct that generates a large, quantifiable increase in absorbance at approximately 340 nm. This reaction strictly follows Beer's Law at concentrations between 5 and 50 µM, allowing for direct, real-time spectrophotometric monitoring of the modification extent [1].

Evidence DimensionSpectrophotometric tracking
Target Compound DataLinear absorbance response at 340 nm (5-50 µM)
Comparator Or BaselineAliphatic glyoxals (e.g., methylglyoxal) (Lack distinct UV-Vis chromophore shifts)
Quantified DifferenceEnables direct optical quantification at 340 nm
ConditionsAqueous buffer, pH 9.0

Allows researchers and quality control analysts to verify the exact degree of protein modification without requiring costly mass spectrometry.

Solid-Phase Immobilization for Proteomic Enrichment

Unlike unsubstituted phenylglyoxal, the para-hydroxyl group of HPG provides a specific chemical handle for resin attachment. In advanced proteomic workflows, HPG is covalently attached to beads via a base-labile linker. This allows the selective immobilization of citrullinated peptides at low pH, followed by their targeted release at high pH for downstream mass spectrometry analysis [1].

Evidence DimensionResin immobilization capability
Target Compound DataCan be anchored via base-labile linker at the p-hydroxyl position
Comparator Or BaselinePhenylglyoxal (Lacks anchoring hydroxyl group)
Quantified DifferenceEnables reversible capture-and-release affinity chromatography
ConditionsSolid-phase peptide enrichment workflows

This makes HPG the mandatory precursor choice for manufacturing citrulline-reactive beads used in specialized PTM proteomics.

Native-State Arginine Modification and RNA-Binding Studies

Because HPG is highly soluble in purely aqueous buffers, it is the optimal reagent for modifying arginine residues in delicate proteins, such as viral nucleocapsid (N) proteins, to map RNA-binding domains. It allows researchers to neutralize positive charges on target residues without the risk of solvent-induced unfolding [1].

Manufacture of Citrulline-Reactive Affinity Resins

Leveraging the para-hydroxyl anchoring point, HPG is heavily utilized in the production of functionalized solid-phase beads. These HPG-linked resins are essential for the selective capture, enrichment, and base-catalyzed release of citrullinated peptides from complex biological lysates prior to LC-MS/MS analysis [3].

Precursor for Functionalized Quinoxaline Synthesis

In organic and medicinal chemistry, HPG is reacted with vicinal diamines (e.g., benzene-1,2-diamine) to synthesize quinoxaline derivatives. The retained phenolic hydroxyl group serves as a critical auxochrome for tuning the photophysical properties of dyes or as a handle for further derivatization in pharmaceutical library synthesis [2].

Spectrophotometric Probing of Enzyme Active Sites

HPG is the preferred probe for identifying functionally critical arginine residues in enzyme active sites or membrane transport pores. Its distinct absorbance shift at 340 nm allows kineticists to continuously monitor the rate of enzyme inactivation in real-time using standard UV-Vis spectrophotometry.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Exact Mass

150.0317

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

APL7XFW2OP

Other CAS

24645-80-5

Dates

Last modified: 08-15-2023
1: Zhang L, Lilyestrom W, Li C, Scherer T, van Reis R, Zhang B. Revealing a positive charge patch on a recombinant monoclonal antibody by chemical labeling and mass spectrometry. Anal Chem. 2011 Nov 15;83(22):8501-8. doi: 10.1021/ac2016129. Epub 2011 Oct 28. PubMed PMID: 22004540.

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